Methyl 2-(5-chlorothiophene-2-carboxamido)thiophene-3-carboxylate
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Overview
Description
Methyl 2-(5-chlorothiophene-2-carboxamido)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C11H8ClNO3S2 and its molecular weight is 301.76. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
Thiophene derivatives are essential in synthesizing complex molecules. For instance, methyl thiophene-2-carboxylate derivatives have been used as synthetic equivalents for constructing long-chain esters with significant biological activity. These compounds can undergo regioselective reactions with aldehydes, ketones, and conjugated esters, showcasing their versatility in organic synthesis (Yang et al., 2000). Furthermore, the Gewald reaction, facilitated by organocatalysis in aqueous conditions, efficiently forms 2-amino-3-carboxamide derivatives of thiophene, highlighting the potential for environmentally friendly synthesis methods (M. S. Abaee et al., 2013).
Biological Studies
Thiophene derivatives have also been explored for their genotoxic, mutagenic, and carcinogenic potentials. A study assessing 3-aminothiophene derivatives, for example, used in vitro and in silico methodologies to evaluate their safety profiles, crucial for developing pharmaceuticals and agrochemicals (Alban Lepailleur et al., 2014).
Material Science and Sensing Applications
In materials science, thiophene-based metal-organic frameworks (MOFs) have been synthesized for gas adsorption, sensing activities, and magnetic properties. These frameworks demonstrate the utility of thiophene derivatives in creating functional materials for environmental monitoring and magnetic cooling applications (Suna Wang et al., 2016).
Environmental and Analytical Chemistry
Thiophene derivatives play a role in environmental chemistry, particularly in the recovery and reuse of solvents. For instance, methyl 3-chlorosulfonyl-thiophene-2-carboxylate has been investigated for its implications in the recovery of acetic acid from pharmaceutical and herbicide production processes, highlighting the compound's relevance in industrial sustainability (Wang Tian-gui, 2006).
Future Directions
Thiophene and its substituted derivatives have attracted great interest in industry as well as academia . They are remarkably effective compounds both with respect to their biological and physiological functions . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .
Mechanism of Action
Mode of Action
It’s worth noting that thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .
Biochemical Pathways
Thiophene derivatives have been known to interact with various biochemical pathways, influencing a variety of biological and physiological functions .
Result of Action
Thiophene derivatives have been reported to exhibit a variety of pharmacological properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .
Properties
IUPAC Name |
methyl 2-[(5-chlorothiophene-2-carbonyl)amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3S2/c1-16-11(15)6-4-5-17-10(6)13-9(14)7-2-3-8(12)18-7/h2-5H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHWXWKRNQJVKFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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